Gadoxetic acid

Beschreibung

Gadoxetic acid (gadolinium-ethoxybenzyl-diethylenetriamine pentaacetic acid, Gd-EOB-DTPA) is a hepatocyte-specific magnetic resonance imaging (MRI) contrast agent widely used for liver imaging. It is actively transported into hepatocytes via the organic anion-transporting polypeptide 1 (OATP1) and excreted through the multidrug resistance-associated protein 2 (MRP2) into bile ducts, enabling dual-phase imaging: dynamic vascular phases (arterial, portal venous, and delayed phases) and hepatobiliary phase (HBP) imaging (20–60 minutes post-injection) . Approximately 50% of the injected dose is taken up by hepatocytes, leading to pronounced parenchymal enhancement in normal liver tissue, while impaired uptake occurs in fibrosis or cirrhosis due to reduced OATP1/MRP2 expression . This compound-enhanced MRI (GA-MRI) provides superior soft-tissue contrast and functional insights, making it invaluable for detecting hepatocellular carcinoma (HCC), assessing liver fibrosis, and evaluating biliary excretion .

Eigenschaften

Key on ui mechanism of action |

Gadoxetate disodium is a paramagnetic compound and develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by gadoxetate disodium results in a local magnetic field, yielding enhanced relaxation rates (shortening of relaxation times) of water protons in the vicinity of the paramagnetic agent, which leads to an increase in signal intensity (brightening) of blood and tissue. In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoxetate disodium decreases the T1 and T2 relaxation time in target tissue. At the recommended dose, the effect is observed with the greatest sensitivity in T1-weighted MR sequences. |

|---|---|

CAS-Nummer |

135326-11-3 |

Molekularformel |

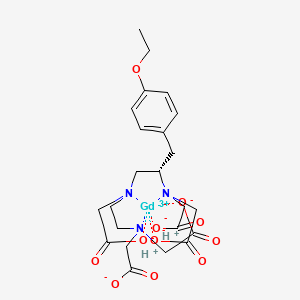

C23H30GdN3O11 |

Molekulargewicht |

681.7 g/mol |

IUPAC-Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |

InChI-Schlüssel |

PCZHWPSNPWAQNF-LMOVPXPDSA-K |

SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Isomerische SMILES |

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One-Step Alkylation-Carboxylation

A breakthrough method involves reacting S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamine (compound III) with sodium bromoacetate or chloroacetate in aqueous sodium hydroxide:

Reaction Conditions

-

Molar Ratio : 1:7 (compound III : sodium bromoacetate)

-

Temperature : Reflux (100–110°C)

-

Duration : 20–40 hours

-

Yield : 73.8–77.4%

This method eliminates tert-butyl ester intermediates, reducing steric hindrance and side reactions. Sodium hydroxide facilitates deprotonation, enhancing nucleophilic substitution at the amine centers.

Comparative Analysis of Carboxylation Agents

| Agent | Molar Excess | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sodium Bromoacetate | 7x | 20 | 73.8 | 98.0 |

| Sodium Chloroacetate | 10x | 40 | 77.4 | 98.7 |

Sodium chloroacetate’s higher reactivity offsets its slower kinetics, achieving superior yields despite longer reaction times.

Purification Techniques

Crude compound I often contains unreacted starting materials, sodium salts, and dimers. Patent CN109232279B details a resin-based purification process:

Macroporous Adsorption Resin Protocol

-

Dissolution : 1 kg crude compound I in 2.8 L water.

-

Adsorption : LX-18 resin (280 mL), 25°C, 30-minute contact.

-

Elution : 30% methanol in water at 1 L/h flow rate.

-

Concentration : 50°C under reduced pressure.

Outcomes

Resin selection is critical:

-

LS-620 : Best for hydrochloride salts (100% purity).

-

LX-18 : Ideal for free bases (99.8% purity).

Industrial-Scale Production Considerations

Environmental and Economic Advantages

Analyse Chemischer Reaktionen

Types of Reactions

Gadoxetic acid primarily undergoes complexation reactions due to the presence of multiple carboxylate and amine groups in the EOB-DTPA ligand. These groups coordinate with the gadolinium ion to form a stable complex.

Common Reagents and Conditions

Reagents: Diethylenetriaminepentaacetic acid, ethoxybenzyl chloride, gadolinium chloride.

Major Products

The major product of these reactions is gadoxetate disodium, a stable gadolinium complex used as a contrast agent in MRI .

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

Hepatobiliary Imaging

Gadoxetic acid is primarily used in MRI to enhance the visualization of liver lesions and the biliary system. It is absorbed by hepatocytes and excreted into bile ducts, allowing for clear differentiation between normal and abnormal liver tissues. This property is particularly beneficial in diagnosing conditions such as hepatocellular carcinoma (HCC) and metastatic liver disease.

- Detection of Focal Liver Lesions : this compound-enhanced MRI has shown high sensitivity and specificity in identifying focal liver lesions. Studies indicate that it provides critical information during the hepatobiliary phase, which aids in distinguishing between benign and malignant lesions .

- Staging of Hepatocellular Carcinoma : The agent is instrumental in accurately staging HCC before and after treatment. It allows for precise assessment of tumor size, vascular involvement, and metastasis, which are crucial for treatment planning .

- Monitoring Treatment Response : this compound-enhanced MRI can evaluate how well tumors respond to systemic therapies. Changes in imaging characteristics post-treatment can provide insights into the effectiveness of therapies .

Evaluating Liver Function

Functional Assessment

this compound's unique uptake mechanism allows it to serve as a tool for assessing liver function. Its distribution patterns can reflect the functional status of hepatocytes.

- Liver Fibrosis Staging : Recent studies have employed this compound-enhanced imaging to stage liver fibrosis using radiomics analysis. This method correlates imaging features with histological findings, providing a non-invasive alternative to biopsy .

- Biliary Function Assessment : The agent's ability to visualize biliary excretion makes it valuable for evaluating biliary diseases, including cholestasis and biliary obstructions. It helps assess the patency of bile ducts and can identify pathological changes .

Advanced Imaging Techniques

Integration with Artificial Intelligence

The incorporation of artificial intelligence (AI) into this compound-enhanced MRI is an emerging field that promises to enhance diagnostic accuracy further. AI algorithms can analyze complex imaging data to identify patterns that may not be visible to the human eye, improving the detection rates of liver lesions and aiding in prognosis predictions .

Case Studies

Several case studies highlight the utility of this compound in clinical practice:

- Case Study on Oxaliplatin-Induced Hepatic Sinusoidal Obstruction Syndrome (HSOS) : A study demonstrated that this compound-enhanced MRI effectively detected HSOS in patients undergoing chemotherapy for metastatic colon cancer. The imaging findings correlated with liver function tests, illustrating its diagnostic value in specific clinical scenarios .

- Assessment of Liver Metastases : In a cohort study involving patients with colorectal liver metastases, this compound-enhanced MRI provided superior staging information compared to conventional imaging techniques. The ability to visualize both vascular and hepatobiliary phases was crucial for accurate treatment planning .

Wirkmechanismus

Gadoxetic acid disodium is a paramagnetic compound that develops a magnetic moment when placed in a magnetic field. This property enhances the T1 signal intensity in MRI, making it easier to visualize internal structures. The compound is selectively taken up by hepatocytes and excreted into the bile, providing a clear contrast between healthy and diseased liver tissue .

Vergleich Mit ähnlichen Verbindungen

Limitations and Challenges

- False Positives: Benign lesions (e.g., focal nodular hyperplasia) may show HBP hyperintensity .

- Timing Variability: HBP image acquisition timing (15–60 minutes) affects CNR and diagnostic consistency .

- Cost and Accessibility : GA-MRI is more expensive than CT or extracellular agent-based MRI .

Q & A

Q. What experimental designs are optimal for evaluating this compound as a surrogate biomarker of liver fibrosis in preclinical models?

- Methodological Answer: In rodent models (e.g., TAA-induced fibrosis), use dynamic contrast-enhanced MRI to calculate the hepatic uptake rate (k₁) via a linearized two-compartment model. Correlate k₁ with histopathology (collagen proportion area) and transporter expression (OATP1, MRP2) using qPCR or Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.